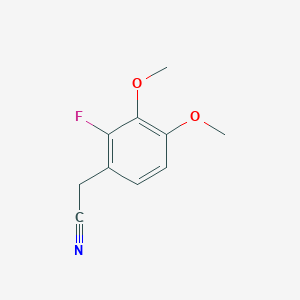

2-Fluoro-3,4-dimethoxyphenylacetonitrile

Description

Contextualization within Fluorinated Aromatic Nitriles Research

Fluorinated aromatic nitriles are a class of compounds that have garnered considerable interest in synthetic and medicinal chemistry. The introduction of a fluorine atom into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons and the electron density of the aromatic ring, affecting its reactivity in various chemical transformations. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules, a desirable trait in the development of pharmaceuticals. nih.gov

Research in this area often focuses on developing new methods for the synthesis of fluorinated aromatic compounds and exploring their applications as intermediates in the preparation of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). nih.gov The nitrile group, being a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems. The presence of both a fluorine atom and a nitrile group on an aromatic ring, therefore, presents a powerful combination for synthetic chemists.

Overview of Strategic Importance in Complex Chemical Synthesis

The strategic importance of 2-Fluoro-3,4-dimethoxyphenylacetonitrile can be inferred from the well-established utility of its non-fluorinated analog, 3,4-dimethoxyphenylacetonitrile (B126087) . This related compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably Verapamil, a calcium channel blocker used to treat high blood pressure, and Papaverine, an opium alkaloid used as a muscle relaxant. chemicalbook.comlookchem.com

Given this precedent, This compound is a logical precursor for the synthesis of fluorinated analogs of these and other bioactive molecules. The introduction of a fluorine atom onto the aromatic ring of a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a valuable starting material for the development of new drugs with potentially improved efficacy, metabolic stability, or binding affinity. snmjournals.org

While a direct synthetic route starting from 2-fluoro-3,4-dimethoxybenzaldehyde (B1330778) to a related benzonitrile (B105546) has been described, the synthesis of the title compound would likely follow a similar path, potentially involving the conversion of a corresponding benzyl (B1604629) halide with a cyanide salt. prepchem.comorgsyn.org

Structural Features and their Implications for Reactivity

The reactivity of This compound is dictated by the interplay of its constituent functional groups.

Fluorinated Aromatic Ring: The fluorine atom at the 2-position, ortho to the cyanomethyl group, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions, typically directing incoming electrophiles to specific positions. The methoxy (B1213986) groups at the 3- and 4-positions are electron-donating through resonance, which counteracts the effect of the fluorine atom to some extent and activates the ring towards substitution.

Benzylic Position: The methylene (B1212753) group (the carbon atom between the aromatic ring and the nitrile group) possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing nature of both the adjacent aromatic ring (further influenced by the fluorine atom) and the nitrile group. This makes the benzylic position susceptible to deprotonation by a suitable base, forming a carbanion that can then react with various electrophiles. This reactivity is crucial for building more complex molecular structures. beilstein-journals.org

Nitrile Group: The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to a primary amine, or can be used in cycloaddition reactions to form heterocyclic rings. This versatility allows for a wide range of chemical transformations, further highlighting the compound's utility as a synthetic intermediate.

Below is a table summarizing some of the key properties of This compound .

| Property | Value | Source |

| CAS Number | 7537-08-8 | bldpharm.com |

| Molecular Formula | C₁₀H₁₀FNO₂ | bldpharm.com |

| Molecular Weight | 195.19 g/mol | bldpharm.com |

| Appearance | Data not available | |

| Boiling Point | Data not available | bldpharm.com |

| Melting Point | Data not available | |

| SMILES Code | N#CCC1=CC=C(OC)C(OC)=C1F | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOOGBGEFEYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345770 | |

| Record name | (2-Fluoro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7537-08-8 | |

| Record name | (2-Fluoro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3,4 Dimethoxyphenylacetonitrile

Established Synthetic Routes to 2-Fluoro-3,4-dimethoxyphenylacetonitrile

While a specific, documented synthesis for this compound is not prevalent in readily available literature, established chemical principles allow for the construction of a highly plausible synthetic pathway. This route logically proceeds through a key aldehyde intermediate, which is then converted to the target nitrile.

The most direct precursor for the target compound is 2-Fluoro-3,4-dimethoxyphenylacetaldehyde . The synthesis of this aldehyde would likely commence from the more readily available 2-fluoro-3,4-dimethoxybenzaldehyde (B1330778) . Standard one-carbon homologation techniques could be employed to extend the aldehyde group to the required phenylacetaldehyde (B1677652) structure.

Once the phenylacetaldehyde precursor is obtained, the subsequent step involves its conversion to an aldoxime. This is a standard condensation reaction with hydroxylamine (B1172632). A documented synthesis for the related compound, 2-fluoro-3,4-dimethoxybenzonitrile, utilizes 2-fluoro-3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in ethanol (B145695) to form the corresponding aldoxime, which is then dehydrated. prepchem.com This establishes a reliable precedent for the formation of the required aldoxime intermediate from its aldehyde precursor.

The crucial step in this synthetic sequence is the dehydration of the aldoxime intermediate, 2-Fluoro-3,4-dimethoxyphenylacetaldoxime , to yield the final nitrile product. A variety of dehydrating agents and conditions can be employed for this transformation, each with its own set of advantages regarding yield, purity, and reaction mildness.

One established method involves treating the aldoxime with phosphorus oxychloride (POCl₃). prepchem.com In a related procedure, heating the precursor aldehyde and hydroxylamine hydrochloride in ethanol, followed by evaporation and treatment of the resulting oxime with POCl₃, effectively yields the nitrile. prepchem.com

Alternative and often milder conditions can be achieved using other reagents. The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) is a common method for converting aldoximes to nitriles. viirj.org Optimization of this reaction has shown that increasing the temperature from ambient to reflux can significantly improve the rate of conversion to the nitrile. viirj.org Modern dehydrating agents offer further options for optimization, providing high yields under mild conditions. organic-chemistry.org

The table below summarizes various dehydrating agents used for the conversion of aldoximes to nitriles.

| Dehydrating Agent | Typical Conditions | Advantages |

| Phosphorus oxychloride (POCl₃) | Stirring at room temperature, followed by aqueous workup. prepchem.com | Readily available and effective. |

| p-Toluenesulfonyl chloride (TsCl) / Et₃N | Reflux in CH₂Cl₂. viirj.org | Mild conditions, avoids harsh acids. |

| Sulfuryl fluoride (B91410) (SO₂F₂) | Acetonitrile (B52724), ambient temperature. organic-chemistry.org | Rapid, mild, and shows great functional group compatibility. organic-chemistry.org |

| XtalFluor-E | Environmentally benign solvent, room temperature. organic-chemistry.org | Rapid reaction, proceeds with only a slight excess of reagent. organic-chemistry.org |

| Aldoxime Dehydratase (Enzyme) | Aqueous buffer, mild temperatures. nih.govnih.gov | Environmentally friendly, highly specific, avoids toxic reagents. nih.govnih.gov |

Analogous Synthetic Approaches for Related Dimethoxyphenylacetonitriles

The synthesis of structurally similar compounds provides valuable insight into alternative and potentially more efficient routes. Methodologies developed for other dimethoxyphenylacetonitriles can be adapted for the synthesis of the fluorinated target compound.

A patented three-step synthesis for the closely related analog, 3,4-dimethoxyphenylacetonitrile (B126087) , demonstrates a powerful sequence that avoids direct homologation of a benzaldehyde. wikipedia.orgyoutube.com This method begins with a different type of precursor and proceeds through an acetaldehyde (B116499) intermediate.

The key steps are:

Decarboxylation: The starting material, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, undergoes decarboxylation in an aqueous solution to yield 3,4-dimethoxyphenylacetaldehyde. wikipedia.orgyoutube.com

Aldoxime Formation: The resulting aldehyde is extracted into an organic solvent and directly reacted with hydroxylamine hydrochloride and sodium bicarbonate to form the corresponding aldoxime. wikipedia.orgyoutube.com

Dehydration: The aldoxime is then dehydrated using a phase-transfer catalyst and an alkali base under reflux conditions to produce the final product, 3,4-dimethoxyphenylacetonitrile, which is purified by recrystallization. wikipedia.org

This sequence is notable for avoiding the use of highly toxic cyanide reagents and is designed for scalability. wikipedia.org

An alternative to the aldehyde-to-nitrile pathway is the direct introduction of the cyanide group onto a benzylic substrate. This is typically achieved through nucleophilic substitution on a benzyl (B1604629) halide or by direct cyanation of a benzyl alcohol.

The classic approach involves the Sₙ2 reaction of a benzyl halide, such as a hypothetical 2-Fluoro-3,4-dimethoxybenzyl chloride or bromide , with an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). organic-chemistry.org This reaction is a fundamental method for forming nitriles from alkyl electrophiles. organic-chemistry.org The use of a polar aprotic solvent like DMSO is often beneficial for this type of substitution. acs.org

More contemporary methods allow for the direct conversion of benzylic alcohols to nitriles, bypassing the need to first form a halide. A notable example is the use of trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of indium(III) bromide (InBr₃), which provides good yields in short reaction times for the cyanation of benzylic alcohols.

The following table outlines common cyanation reagents and their applications.

| Cyanation Reagent | Substrate | Typical Conditions |

| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | Alkyl Halides (e.g., Benzyl Chloride) organic-chemistry.org | Sₙ2 reaction, often in a polar aprotic solvent like DMSO. organic-chemistry.orgacs.org |

| Zinc Cyanide (Zn(CN)₂) | Alkyl Chlorides/Bromides | Nickel-catalyzed reaction for unactivated alkyl halides. |

| Trimethylsilyl Cyanide (TMSCN) | Benzylic Alcohols | Catalyzed by InBr₃ for direct conversion. |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Aryl Halides | Palladium-catalyzed, serves as a less toxic cyanide source. |

In any multi-step synthesis involving substituted aromatic rings, maintaining the integrity of existing functional groups is paramount. The fluorine substituent on the target molecule is generally robust; however, certain reaction conditions, particularly harsh reductions, could potentially compromise it. More significantly, the synthesis of the required halogenated precursors may itself involve steps where chemoselectivity is critical.

For instance, if the synthesis of a precursor like 2-fluoro-3,4-dimethoxybenzaldehyde were to start from an aromatic nitro compound, the selective reduction of the nitro group without affecting the fluorine atom would be a key challenge. Research has shown that metal-free methods, such as using tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst, can achieve highly chemoselective reduction of aromatic nitro groups while tolerating sensitive functionalities, including halogens. [Initial search result 6] This reaction is rapid and proceeds at room temperature. [Initial search result 6] Other systems, like β-cyclodextrin-modified transition metal catalysts, have also been developed for the chemoselective reduction of halo-nitro aromatic compounds. [Initial search result 12]

Furthermore, specific strategies exist to protect halogen substituents during certain types of reductions. For example, during dissolving metal reductions (Birch reduction), which can cause dehalogenation, placing a hydroxyl group on the halogen-substituted aromatic ring can protect it from being reduced. organic-chemistry.org These methodologies ensure that sensitive groups are preserved during the elaboration of complex molecular scaffolds.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

The synthesis of arylacetonitriles, including this compound, has been significantly advanced by the application of specialized catalytic systems. These methods offer improvements in efficiency, selectivity, and reaction conditions over traditional approaches.

Phase-Transfer Catalysis in Nitrile Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comijirset.com This methodology is particularly well-suited for the nucleophilic substitution reaction to form nitriles from corresponding benzyl halides. The mechanism involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports the cyanide anion from the aqueous phase into the organic phase where it can react with the organic substrate. dalalinstitute.comcrdeepjournal.orggoogle.com This avoids the need for expensive and hazardous anhydrous polar aprotic solvents. ijirset.comphasetransfer.com

The reaction of a substituted benzyl chloride, such as 2-fluoro-3,4-dimethoxybenzyl chloride, with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst like a quaternary ammonium salt, leads to the formation of the corresponding benzyl nitrile. google.com The catalyst cation pairs with the cyanide anion, and this ion pair has sufficient lipophilicity to be soluble in the organic phase, allowing the cyanide nucleophile to react with the benzyl halide. dalalinstitute.comgoogle.com The catalyst then transports the leaving group anion (e.g., chloride) back to the aqueous phase, completing the catalytic cycle. google.com

The efficiency of PTC can be influenced by the structure of the catalyst, with the total number of carbon atoms on the alkyl chains of the quaternary ammonium salt affecting its organophilicity and, consequently, the reaction rate. acsgcipr.org Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, including the conjugate addition of cyanide, which highlights the versatility of this technique. nih.govcore.ac.uk

Table 1: Comparison of Cyanation Processes

| Feature | Conventional Homogeneous Process | Phase-Transfer Catalysis Process |

|---|---|---|

| Solvent | Often requires polar aprotic solvents (e.g., DMSO, DMF) phasetransfer.com | Can use less hazardous, non-polar solvents (e.g., toluene) or even be performed under solvent-free conditions. phasetransfer.comacsgcipr.org |

| Reactant Solubility | Requires a solvent that can dissolve both the organic substrate and the inorganic cyanide salt. phasetransfer.com | Reactants can remain in their preferred phases (organic and aqueous). dalalinstitute.com |

| Reaction Conditions | May require higher temperatures. | Often proceeds under milder conditions. sciencemadness.org |

| Work-up | Can be complicated by the need to remove high-boiling point solvents. phasetransfer.com | Generally simpler, involving phase separation. phasetransfer.com |

| Byproducts | Fewer byproducts are often observed. dalalinstitute.com |

Electrochemical Synthesis for Arylacetonitriles

Electrochemical synthesis represents a sustainable and green approach to chemical transformations, utilizing electricity as a traceless reagent. rsc.orgminakem.com In the context of arylacetonitrile synthesis, electrochemical methods have been developed for the cyanation of aromatic compounds. These methods can proceed under mild conditions, often at room temperature, and can avoid the use of toxic cyanating agents and metal catalysts. nih.govorganic-chemistry.org

One approach involves the direct C-H cyanation of electron-rich arenes. nih.gov For a substrate like 1-fluoro-2,3-dimethoxybenzene, an electrochemical method could potentially be employed for direct cyanation, although the regioselectivity would be a critical factor to control. A reported method for the electrochemical C-H cyanation of arenes uses sodium cyanide in methanol (B129727) in a simple undivided cell. nih.gov Another strategy is the electrochemical Appel reaction, which has been developed for the synthesis of both aromatic and aliphatic nitriles under mild, environmentally friendly conditions. sioc-journal.cnresearchgate.net

Furthermore, electrochemical methods have been applied to the denitrative cyanation of nitroarenes, where a nitro group is replaced by a nitrile. organic-chemistry.org This could be a potential route if a suitable nitro-precursor to this compound is available. The use of electricity from renewable sources further enhances the green credentials of this technology. rsc.org

Chemo-Enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis. researchgate.net Enzymes such as nitrilases, nitrile hydratases, and aldoxime dehydratases are utilized for the synthesis and transformation of nitriles under mild and often stereoselective conditions. rsc.orgacs.org

Nitrilases and Nitrile Hydratases: These enzymes are involved in the biological degradation of nitriles. acs.org Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can be further hydrolyzed by amidases. acs.org These enzymes have been investigated for the enantioselective synthesis of various functionalized compounds. rsc.orgacs.org While this compound itself is not chiral, these enzymes could be relevant for the synthesis of chiral derivatives or for the resolution of racemic precursors. The main challenge often lies in the enzyme's substrate specificity and stability in organic solvents, which may be required to solubilize non-polar substrates. journals.co.za

Aldoxime Dehydratases: These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles, offering a cyanide-free route to nitrile synthesis. researchgate.netnih.gov A chemo-enzymatic strategy could involve the chemical synthesis of 2-fluoro-3,4-dimethoxybenzaldoxime, followed by enzymatic dehydration. Recent research has shown that aldoxime dehydratases can be used for the enantioselective dehydration of racemic E- and Z-aldoximes, yielding chiral nitriles. nih.govnih.gov Through rational protein design and molecular modeling, enzyme mutants have been created with modified active sites to improve enantioselectivity. nih.govnih.gov

Laccases, another class of enzymes, have been used for cross-coupling reactions to synthesize arylacetonitrile derivatives, further expanding the toolbox of chemo-enzymatic methods. osti.gov

Transition Metal-Catalyzed Reactions (e.g., Nickel-catalyzed processes)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-C and C-heteroatom bonds. Palladium and nickel are the most studied metals for the cyanation of aryl halides and triflates to produce aryl nitriles. rsc.orgrsc.org

For the synthesis of this compound, a key disconnection would involve the coupling of a suitable aryl halide or triflate with a cyanide source. A precursor like 1-bromo-2-fluoro-3,4-dimethoxybenzene (B2984361) could be subjected to a nickel- or palladium-catalyzed cyanation.

Nickel-Catalyzed Cyanation: Nickel catalysts are often preferred due to their lower cost compared to palladium. google.com Various nickel-catalyzed methods have been developed for the cyanation of aryl halides using different cyanide sources. mdpi.comnih.gov Recent advancements include the use of non-toxic cyanide sources and the development of robust catalytic systems with broad functional group tolerance. mdpi.com For instance, a nickel-catalyzed reductive cyanation of aryl halides with cyanogen (B1215507) bromide has been reported. mdpi.com Another innovative approach uses acetonitrile as the cyanide source, involving a C-CN bond cleavage assisted by an organosilicon reductant. nih.gov

Palladium-Catalyzed Cyanation: Palladium catalysis for cyanation has been extensively developed since its first report in 1973. rsc.org Modern palladium systems can catalyze the cyanation of aryl chlorides, which are often less expensive than bromides or iodides. organic-chemistry.org These reactions often employ ligands to stabilize the palladium catalyst and facilitate the reaction, and can utilize sources like potassium ferrocyanide as a non-toxic alternative to simple alkali metal cyanides. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Cyanation

| Catalyst System | Substrate Scope | Cyanide Source | Key Advantages |

|---|---|---|---|

| Nickel-based | Aryl halides (chlorides, bromides), triflates google.comnih.gov | Acetonitrile, Cyanogen Bromide, Zn(CN)₂, K₄[Fe(CN)₆] mdpi.comnih.gov | Lower cost, effective for less reactive chlorides. google.com |

| Palladium-based | Aryl halides (chlorides, bromides, iodides) rsc.orgrsc.org | KCN, NaCN, K₄[Fe(CN)₆] rsc.org | High functional group tolerance and catalytic efficacy. rsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. silicycle.com The synthesis of this compound can be made more sustainable by considering these principles, particularly in the choice of solvents.

Solvent Selection and Minimization Strategies

Solvents account for a significant portion of the mass in a typical chemical process and are a major source of waste. acs.org Therefore, careful solvent selection and minimization are crucial for green synthesis.

Solvent Selection: The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. silicycle.comacs.org Water is an excellent green solvent, and some nitrile synthesis or transformation steps, such as enzymatic reactions or certain hydration processes, can be conducted in aqueous media. journals.co.zaresearchgate.net Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are emerging as greener alternatives to traditional hazardous solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and toluene (B28343). nih.govrsc.org For phase-transfer catalyzed cyanations, replacing solvents like DMSO with toluene significantly improves the greenness of the process by simplifying workup and reducing waste. phasetransfer.com

Solvent Minimization: Reducing the amount of solvent used is another key strategy. This can be achieved by running reactions at higher concentrations or by designing processes that can be performed under solvent-free conditions. acs.orgias.ac.in Solid-state reactions, where the reactants are mixed without a solvent, can reduce pollution and simplify experimental procedures. ias.ac.in Some transformations, like the one-pot synthesis of nitriles from aldehydes, have been successfully carried out under solvent-free conditions using catalysts like a deep eutectic mixture of choline (B1196258) chloride and urea. organic-chemistry.org

Table 3: Green Solvent Alternatives

| Conventional Solvent | Green Alternative(s) | Rationale |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, less toxic. silicycle.com |

| Toluene | Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation. nih.gov |

| Dimethylformamide (DMF) | Water, Deep Eutectic Solvents | Reduces toxicity and environmental impact. organic-chemistry.org |

| Acetonitrile | Methanol, Ethanol | Methanol can be less toxic, ethanol is bio-based. silicycle.com |

Atom Economy and Reaction Efficiency Considerations

The principles of atom economy, a concept introduced to gauge the efficiency of a chemical reaction in converting reactants to the desired product, are central to evaluating the sustainability of a synthetic route. prepchem.comtandfonline.comtandfonline.com It provides a measure of how many atoms from the starting materials are incorporated into the final product versus those lost in byproducts. High atom economy is a hallmark of green chemistry, signifying minimal waste generation. prepchem.comtandfonline.com

A proposed and efficient synthesis of this compound can be envisioned in two main stages: the synthesis of the precursor aldehyde, 2-Fluoro-3,4-dimethoxybenzaldehyde, followed by its conversion to the target nitrile.

Synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde

A documented method for the preparation of 2-Fluoro-3,4-dimethoxybenzaldehyde involves the oxidation of 2-Fluoro-3,4-dimethoxybenzyl alcohol. prepchem.com In one procedure, 3.0 g of the benzyl alcohol is heated under reflux with 5.0 g of manganese dioxide in 50 ml of benzene (B151609) for one hour to yield the desired aldehyde. prepchem.com Another approach avoids potentially hazardous reagents like chloromethylating agents by starting from o-fluorophenol. This multi-step process involves a Claisen rearrangement of the allyl ether of o-fluorophenol, followed by double bond migration, methylation, and finally, a permanganate (B83412) oxidation to produce the aldehyde. tandfonline.com

Conversion of Aldehyde to Nitrile

A highly efficient and environmentally conscious method for converting aldehydes to nitriles involves a one-pot, solvent-free reaction with hydroxylamine hydrochloride. tandfonline.comresearchgate.net This tandem reaction proceeds by heating the aldehyde with a slight excess of hydroxylamine hydrochloride. tandfonline.com The reaction first forms an aldoxime intermediate, which then dehydrates under the reaction conditions to yield the nitrile. tandfonline.com

For the synthesis of this compound from its corresponding benzaldehyde, this method offers significant advantages in terms of atom economy and reduced waste.

C₉H₉FO₃ + NH₂OH·HCl → C₉H₈FNO₂ + H₂O + HCl

This one-pot process is noted for its simplicity and good yields for a range of both aliphatic and aromatic aldehydes. tandfonline.com Reaction times can vary from 15 minutes to 4 hours, and using a 10 mol% excess of hydroxylamine hydrochloride is considered optimal for maintaining high atom efficiency. tandfonline.com

Atom Economy Calculation

The atom economy for the conversion of 2-Fluoro-3,4-dimethoxybenzaldehyde to this compound using hydroxylamine hydrochloride can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-3,4-dimethoxybenzaldehyde | C₉H₉FO₃ | 184.17 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 |

| Total Reactant Weight | 253.66 | |

| This compound | C₉H₈FNO₂ | 181.17 |

Atom Economy (%) = (181.17 / 253.66) x 100 ≈ 71.42%

This calculation demonstrates a relatively high atom economy for this transformation. The primary byproducts are water and hydrogen chloride, which are considered to be of low environmental impact. tandfonline.com This method stands in contrast to other nitrile syntheses that may generate more substantial and less benign waste products. tandfonline.com The solvent-free nature of this particular reaction further enhances its green credentials by eliminating the need for solvent purchase, use, and disposal. tandfonline.comresearchgate.net

The following table summarizes the key reactants and products in this efficient synthesis.

| Reactant/Product Name | Chemical Formula | Role |

| 2-Fluoro-3,4-dimethoxybenzaldehyde | C₉H₉FO₃ | Starting Material |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Reagent |

| This compound | C₉H₈FNO₂ | Desired Product |

| Water | H₂O | Byproduct |

| Hydrogen Chloride | HCl | Byproduct |

By focusing on synthetic routes with high atom economy and reaction efficiency, the chemical industry can move towards more sustainable practices. The one-pot conversion of 2-Fluoro-3,4-dimethoxybenzaldehyde to this compound serves as a pertinent example of these principles in action.

Reactivity and Reaction Mechanisms of 2 Fluoro 3,4 Dimethoxyphenylacetonitrile

Aromatic Ring Reactivity of 2-Fluoro-3,4-dimethoxyphenylacetonitrile

The reactivity of the benzene (B151609) ring in this compound is predominantly characterized by electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are determined by the electronic and steric effects of the existing substituents.

Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commsu.edu Subsequent deprotonation from the sp³-hybridized carbon restores the aromaticity of the ring, yielding the substituted product. byjus.commsu.edu

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The presence of activating groups on the benzene ring enhances the rate of these reactions, while deactivating groups slow them down. youtube.com

The position of electrophilic attack on the substituted benzene ring is directed by the existing substituents. This directing effect is a consequence of both inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions relative to the substituent. libretexts.orgpressbooks.pub

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are strong activating groups. They donate electron density to the ring through a resonance effect (+M effect), which outweighs their electron-withdrawing inductive effect (-I effect). This donation of electrons primarily increases the electron density at the ortho and para positions relative to each methoxy group, making these sites more nucleophilic and thus more susceptible to electrophilic attack. libretexts.orgyoutube.com Consequently, methoxy groups are considered ortho-para directors. libretexts.orgyoutube.com

Cyanomethyl Group (-CH₂CN): The cyanomethyl group is generally considered a deactivating group due to the electron-withdrawing nature of the nitrile. This deactivation occurs through an inductive effect.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Resonance Donating (+M), Inductive Withdrawing (-I) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Resonance Donating (+M), Strong Inductive Withdrawing (-I) | Weakly Deactivating | Ortho, Para |

| -CH₂CN (Cyanomethyl) | Inductive Withdrawing (-I) | Deactivating | Meta (relative to itself) |

Nitrile Functional Group Transformations

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, primarily involving the electrophilic carbon atom of the cyano group. wikipedia.orglibretexts.org

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. wikipedia.orgmasterorganicchemistry.com This polarity allows for nucleophilic addition reactions, where a nucleophile attacks the carbon atom, breaking the pi bonds. wikipedia.orgyoutube.comlibretexts.org

The scope of nucleophilic addition to nitriles is broad and includes:

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine salt, which can be hydrolyzed to yield a ketone. youtube.com

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to nitriles to form intermediates that can be hydrolyzed to ketones.

Blaise Reaction: This reaction involves the addition of an organozinc reagent to a nitrile. wikipedia.org

Pinner Reaction: Alcohols can add to nitriles under acidic conditions to form imino esters, which can be further hydrolyzed to esters. wikipedia.org

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂). This is a synthetically important transformation.

Common methods for the reduction of nitriles include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com This process typically requires high pressure and temperature.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be used in combination with other reagents. Catalytic methods for the reduction of amides, which can be intermediates from nitrile hydrolysis, are also well-established. rsc.org

The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the rate of reduction.

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. youtube.comchemguide.co.uk This reaction proceeds via the nucleophilic addition of water to the nitrile carbon. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms the salt of the carboxylic acid and ammonia. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. youtube.com

The presence of substituents on the aromatic ring can introduce steric hindrance, which may affect the rate of hydrolysis. acs.orgacs.org

Table 2: Summary of Nitrile Functional Group Transformations

| Reaction Type | Reagents | Product |

| Nucleophilic Addition | Grignard Reagents (R-MgX), then H₃O⁺ | Ketone |

| Selective Reduction | 1. LiAlH₄, 2. H₂O or H₂/Catalyst (Pt, Pd, Ni) | Primary Amine |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylic Acid |

Fluorine Atom Reactivity in this compound

The fluorine atom at the C-2 position of the benzene ring is the primary site of reactivity for substitution and coupling reactions. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity stems from the presence of the electron-withdrawing cyanomethyl group (-CH₂CN) ortho to the fluorine. While the methoxy groups at the C-3 and C-4 positions are electron-donating, the ortho- and para-directing influence of the activating group is a key determinant for SNAr reactions. In this case, the cyanomethyl group, while not as strongly activating as a nitro group, can sufficiently lower the electron density at the carbon bearing the fluorine, making it susceptible to nucleophilic attack.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the fluoride (B91410) ion, which is a reasonably good leaving group in this context, restores the aromaticity of the ring and yields the substituted product.

Studies on similar fluorinated aromatic compounds demonstrate the feasibility of such reactions. For instance, the reaction of various fluorine-substituted benzaldehydes with nucleophiles in the presence of a base has been shown to proceed via an SNAr mechanism. acgpubs.org In these cases, the choice of solvent can be critical in determining the outcome, with polar aprotic solvents generally favoring the reaction. acgpubs.org

While specific documented examples of SNAr reactions on this compound are not prevalent in publicly accessible literature, the underlying principles of physical organic chemistry suggest its potential to react with a variety of nucleophiles.

Table 1: Potential Nucleophiles for SNAr with this compound

| Nucleophile Class | Specific Examples | Expected Product |

| Amines | Ammonia, primary amines, secondary amines | 2-Amino-3,4-dimethoxyphenylacetonitrile derivatives |

| Alkoxides | Sodium methoxide, sodium ethoxide | 2,3,4-Trimethoxyphenylacetonitrile |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-3,4-dimethoxyphenylacetonitrile |

| Azides | Sodium azide | 2-Azido-3,4-dimethoxyphenylacetonitrile |

It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the base used, would need to be optimized for each class of nucleophile.

C-F Bond Activation Studies and Cross-Coupling Opportunities

The activation of the C-F bond in aryl fluorides for cross-coupling reactions is a more challenging yet highly valuable transformation in modern organic synthesis. Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been developed to facilitate these reactions.

For this compound, the C-F bond could potentially be activated by a low-valent transition metal complex through an oxidative addition step. This process is often the rate-limiting step in the catalytic cycle. The success of this activation depends on several factors, including the metal center, the ligands, and the electronic properties of the aryl fluoride.

While specific cross-coupling reactions involving this compound are not extensively documented, the broader field of C-F bond activation provides a strong basis for its potential. For example, palladium-catalyzed cross-coupling reactions of other aryl fluorides have been successfully employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions often require specialized ligands that can promote the difficult oxidative addition of the C-F bond.

Table 2: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Resulting Bond | Product Class |

| Arylboronic acids (Suzuki Coupling) | Pd(OAc)₂ / SPhos | C-C | Biaryl derivatives |

| Terminal alkynes (Sonogashira Coupling) | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) | 2-Alkynyl-3,4-dimethoxyphenylacetonitriles |

| Amines (Buchwald-Hartwig Amination) | Pd₂(dba)₃ / BINAP | C-N | N-Aryl amine derivatives |

| Organozinc reagents (Negishi Coupling) | Pd(PPh₃)₄ | C-C | Alkylated/Arylated derivatives |

The development of such cross-coupling reactions for this compound would offer a powerful tool for the synthesis of complex molecules, potentially serving as intermediates in the pharmaceutical and materials science sectors. arborpharmchem.comnih.gov Further research into the reactivity of this specific compound is warranted to fully explore its synthetic utility.

Derivatization and Analog Synthesis from 2 Fluoro 3,4 Dimethoxyphenylacetonitrile

Synthesis of Substituted Arylacetonitrile Derivatives

The core structure of 2-fluoro-3,4-dimethoxyphenylacetonitrile can be elaborated to generate a range of substituted arylacetonitrile derivatives. These modifications can occur at the alpha-carbon to the nitrile group or on the aromatic ring itself, although the latter is less common due to the stability of the ring.

A key reaction for creating substituted arylacetonitrile derivatives is the α-alkylation of the phenylacetonitrile (B145931) core. The methylene (B1212753) bridge (the CH2 group) adjacent to the cyano group can be deprotonated by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. For instance, reaction with an isopropyl halide would yield α-isopropyl-2-fluoro-3,4-dimethoxyphenylacetonitrile. This approach is fundamental in the synthesis of compounds like Verapamil, where an elaborated side chain is attached at this alpha-position. patsnap.com

Another potential derivatization involves reactions at the aromatic ring, such as electrophilic aromatic substitution. However, the existing electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom direct incoming electrophiles to specific positions, and reaction conditions must be carefully controlled to achieve desired regioselectivity and avoid unwanted side reactions.

Conversion to Corresponding Alcohols and Carboxylic Acids

The nitrile group of this compound is a versatile functional group that can be converted into other important moieties, such as primary amines, alcohols, and carboxylic acids.

Conversion to Alcohols: The conversion of the nitrile to a corresponding alcohol, 2-(2-fluoro-3,4-dimethoxyphenyl)ethanol, typically proceeds through a two-step sequence. First, the nitrile is reduced to the corresponding primary amine, 2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Subsequently, the resulting amine can be converted to the alcohol. A common method for this transformation is diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by hydrolysis of the resulting diazonium salt.

Alternatively, a more direct, albeit less common, method for the reduction of a nitrile to an alcohol might be explored. Some modern synthetic protocols describe the reduction of carboxylic acids, which are hydrolysis products of nitriles, to alcohols using reagents like sodium borohydride (B1222165) in the presence of an activating agent. researchgate.net

Conversion to Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This compound can be hydrolyzed under either acidic or basic conditions to yield 2-fluoro-3,4-dimethoxyphenylacetic acid. Acid-catalyzed hydrolysis, often using aqueous sulfuric or hydrochloric acid, proceeds via a protonated nitrile intermediate, which is then attacked by water. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps. This conversion is a key step in the synthesis of various pharmaceuticals and other fine chemicals. The Fischer esterification method can then be used to convert the resulting carboxylic acid into various esters by reacting it with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Formation of Heterocyclic Compounds Incorporating the 2-Fluoro-3,4-dimethoxyphenyl Moiety

The this compound moiety is a valuable building block for the synthesis of various heterocyclic compounds. The nitrile group and the activated methylene group can participate in cyclization reactions to form rings.

One common approach involves the reaction of the arylacetonitrile with other difunctional molecules. For example, condensation reactions can be employed to construct nitrogen-containing heterocycles. The active methylene group can be involved in Knoevenagel or Claisen-type condensations.

Research has shown that related arylacetonitriles can be used in multi-component reactions to build complex heterocyclic systems in a single pot. For instance, a three-component, one-pot protocol has been developed for the synthesis of novel heterocyclic compounds without the need for a catalyst, proceeding through a Schiff base mediated Michael addition. rsc.org While this specific example does not use this compound, the underlying principles of using an active methylene compound in a cascade reaction to form heterocycles are applicable.

Furthermore, the synthesis of pyridinone derivatives can be envisioned. The reaction of the arylacetonitrile with a 1,3-dicarbonyl compound in the presence of a base can lead to the formation of a substituted pyridinone ring, incorporating the 2-fluoro-3,4-dimethoxyphenyl group. The versatility of the nitrile group allows it to be a precursor to an amidine or other reactive intermediates that can readily participate in heterocycle formation.

The synthesis of chalcone (B49325) derivatives, which are precursors to flavonoids and other heterocyclic systems, often involves the Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. acgpubs.org While this compound is not directly used in this specific reaction, its corresponding ketone derivative, 1-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-one, could be synthesized and then utilized in such condensations to create chalcones that can be further cyclized into various heterocyclic structures.

Role As a Strategic Building Block and Intermediate in Organic Synthesis

Precursor in the Construction of Complex Organic Molecules

2-Fluoro-3,4-dimethoxyphenylacetonitrile stands as a prime example of a modern molecular building block, designed for the efficient construction of complex, high-value organic structures. illinois.edu Its utility is best understood by first considering its parent compound, 3,4-dimethoxyphenylacetonitrile (B126087) (also known as homoveratronitrile). This compound is a key precursor in the multi-step synthesis of various complex molecules, including the calcium channel blocker Verapamil. lookchem.comepo.org In these syntheses, the acetonitrile (B52724) group serves as a versatile handle for introducing further complexity, often through alkylation at the adjacent benzylic position.

The strategic placement of a fluorine atom ortho to one of the methoxy (B1213986) groups in this compound introduces a powerful tool for molecular design. This substitution can subtly alter the electronic landscape and conformation of the molecule, influencing the reactivity of the nitrile and benzylic positions. researchgate.net Chemists can leverage these modified properties to develop novel synthetic pathways or to create fluorinated analogs of known complex molecules, aiming to enhance their biological activity or other functional properties. The stability and unique reactivity profile of such fluorinated building blocks make them indispensable for accessing three-dimensional molecular architectures that are often crucial for biological function. illinois.edu

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The phenylacetonitrile (B145931) scaffold is a privileged structure in the synthesis of bioactive compounds. The non-fluorinated intermediate, 3,4-dimethoxyphenylacetonitrile, is a well-established precursor in the pharmaceutical industry, most notably for producing the anti-arrhythmic drug Verapamil and the muscle relaxant Papaverine. nbinno.comchemicalbook.comgoogle.com Its role is critical in forming the core structure onto which other functional groups are elaborated. wipo.int

The incorporation of fluorine is a widely used strategy in modern drug discovery to enhance the efficacy and safety of pharmaceuticals. benthamscience.comnumberanalytics.com Fluorine can improve metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.comacs.org Consequently, this compound is a highly attractive intermediate for the synthesis of next-generation pharmaceuticals. It provides a direct route to fluorinated analogs of existing drugs or to entirely new chemical entities where the fluorine atom is a key component of the pharmacophore.

In the agrochemical sector, fluorinated compounds are prevalent as herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The introduction of fluorine can lead to increased potency and better metabolic stability in pests and the environment. The structural motifs present in this compound make it a promising starting material for the synthesis of novel agrochemical intermediates, enabling the development of more effective and selective crop protection agents.

Applications in Materials Science and Advanced Medicinal Chemistry Research

The applications for fluorinated aromatic compounds extend beyond life sciences into materials science and advanced research. numberanalytics.comresearchgate.net The unique electronic properties conferred by the highly electronegative fluorine atom make these compounds valuable in the design of functional materials. numberanalytics.com Fluorinated aromatics are used to create polymers with high thermal stability and chemical resistance, such as polyether ether ketone (PEEK), and are incorporated into liquid crystal displays. researchgate.net The specific substitution pattern of this compound, with its combination of electron-donating methoxy groups and the electron-withdrawing fluoro and cyano groups, could be exploited in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or field-effect transistors. numberanalytics.comrsc.org

In advanced medicinal chemistry, the role of fluorine transcends simply modifying biological activity. The stable isotope, ¹⁹F, can be used as a sensitive probe in nuclear magnetic resonance (NMR) studies to investigate drug-protein binding interactions and conformational changes. tandfonline.com Furthermore, its radioactive isotope, ¹⁸F, is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in clinical settings and drug development. tandfonline.comresearchgate.net As a readily available fluorinated building block, this compound serves as a potential precursor for synthesizing ¹⁸F-labeled PET tracers, enabling researchers to visualize and quantify biological processes in vivo. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 3,4 Dimethoxyphenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A complete NMR analysis of 2-Fluoro-3,4-dimethoxyphenylacetonitrile would involve a suite of one-dimensional and two-dimensional experiments.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons.

Aromatic Region: The aromatic region would likely display two doublets or multiplets. The proton at the 5-position is expected to couple with the adjacent fluorine atom, resulting in a doublet of doublets. The proton at the 6-position would appear as a doublet, coupling to the adjacent proton.

Methylene Protons (-CH₂CN): These protons would appear as a singlet, as there are no adjacent protons to cause splitting.

Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two non-equivalent methoxy groups at the 3- and 4-positions.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C5-H) | 6.9 - 7.2 | dd |

| Aromatic H (C6-H) | 6.8 - 7.1 | d |

| Methylene (-CH₂CN) | ~3.7 | s |

| Methoxy (-OCH₃) | ~3.9 | s |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which will be visible in the spectrum.

Aromatic Carbons: The carbon atom directly bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine.

Other Carbons: The methylene carbon, the nitrile carbon, and the two methoxy carbons will each give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~117 |

| C-F (C2) | ~150 (with large ¹JCF) |

| C-OCH₃ (C3, C4) | ~148-152 |

| Aromatic CH (C5, C6) | ~112-120 |

| Aromatic C (C1) | ~125 |

| -CH₂CN | ~20-25 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. biorxiv.orgrsc.org For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, typically appearing in the range of -110 to -140 ppm relative to a CFCl₃ standard. google.comglpbio.com The signal may appear as a multiplet due to coupling with adjacent protons. youtube.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential. researchgate.netcolumbia.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the relationship between the aromatic protons. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the methoxy groups and the cyanomethyl group on the aromatic ring by observing correlations from the methoxy and methylene protons to the aromatic carbons. researchgate.netcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₀H₁₀FNO₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate |

| 3,4-dimethoxy phenylacetaldehyde (B1677652) |

| Verapamil hydrochloride |

| 2-Fluoro-4-methoxyphenylacetonitrile |

| 4-Fluorophenylacetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the characterization of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling both the identification of the compound and the assessment of its purity.

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into a gas chromatograph. The sample is then carried by an inert gas through a capillary column, where it is separated from any volatile impurities based on differences in boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically through electron ionization (EI). This process fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern provides valuable structural information, helping to confirm the identity of the compound. For instance, characteristic fragments would likely arise from the loss of the cyano group (-CN), methoxy groups (-OCH3), and potentially the fluorine atom.

The retention time, which is the time it takes for the compound to travel through the GC column, is another critical parameter for identification. By comparing the retention time and mass spectrum of an unknown sample to that of a certified reference standard of this compound, a definitive identification can be made. Furthermore, the area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for a quantitative assessment of its purity.

While specific experimental data for the GC-MS analysis of this compound is not publicly available, the table below outlines the expected key parameters and their significance in the analysis.

| Parameter | Description | Significance |

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | A characteristic property under specific GC conditions, used for identification. |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule. | Confirms the molecular weight of the compound. |

| Fragment Ions | Peaks corresponding to the fragmented pieces of the molecule. | Provides structural information and a unique fingerprint for the compound. |

| Purity (%) | Calculated from the relative area of the main peak in the chromatogram. | Determines the percentage of the desired compound in the sample. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumbers, cm⁻¹).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The nitrile group (C≡N) typically shows a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy groups would likely appear as strong bands between 1260-1000 cm⁻¹. Finally, the C-F bond will have a characteristic stretching vibration in the 1400-1000 cm⁻¹ range.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, a detailed picture of the molecular structure of this compound can be constructed. While a specific spectrum for this compound is not provided, the following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitrile (C≡N) | 2260 - 2220 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Aryl Ether (C-O) | 1260 - 1000 | Stretch |

| Carbon-Fluorine (C-F) | 1400 - 1000 | Stretch |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to determining the purity of chemical compounds and for their separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier.

A UV detector is commonly used for the detection of aromatic compounds like this compound, as the phenyl ring absorbs UV light. The purity of the sample is determined by the relative area of the peak corresponding to the main compound in the chromatogram. A patent for the synthesis of a related compound, 3,4-dimethoxybenzyl cyanide, mentions the use of HPLC to confirm a purity of over 99%. chemicalbook.com

While specific HPLC conditions for this compound are not detailed in the available literature, a typical method would involve the parameters outlined in the table below.

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Detects the compound as it elutes from the column. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC), as a standalone technique without mass spectrometry detection, is also a valuable method for assessing the purity of volatile compounds. The principles of separation are the same as in GC-MS, based on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

In a GC analysis of this compound, a Flame Ionization Detector (FID) is often used. The FID is a sensitive, universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte. This allows for accurate quantification and purity determination.

The purity is calculated by comparing the area of the peak for this compound to the total area of all peaks in the chromatogram. This method is effective for identifying and quantifying volatile impurities that may be present in the sample.

The following table presents a hypothetical set of GC conditions that could be used for the analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Separates the components of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Temperature Program | e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min | Controls the separation by temperature. |

| Detector | Flame Ionization Detector (FID) | Detects the organic compounds as they elute. |

| Detector Temperature | 300 °C | Prevents condensation of the eluted compounds. |

Computational and Theoretical Studies on 2 Fluoro 3,4 Dimethoxyphenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-3,4-dimethoxyphenylacetonitrile, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is used to calculate the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table for DFT Calculated Properties of this compound:

| Property | Calculated Value (Illustrative) |

| Total Energy (Hartree) | -785.123456 |

| HOMO Energy (eV) | -6.543 |

| LUMO Energy (eV) | -1.234 |

| HOMO-LUMO Gap (eV) | 5.309 |

| Dipole Moment (Debye) | 3.45 |

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These theoretical predictions are valuable for assigning signals in experimental NMR spectra to specific atoms within the molecule. nih.govchemrxiv.org The accuracy of these predictions can be enhanced by employing appropriate levels of theory and basis sets, and by considering solvent effects. nih.govworktribe.com

Illustrative Data Table for Predicted NMR Chemical Shifts of this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹⁹F Chemical Shift (ppm) (Illustrative) |

| C1 (ipso-CN) | 115.2 | - | - |

| C2 (ipso-F) | 155.8 (d, J=245 Hz) | - | -118.5 |

| C3 (ipso-OCH₃) | 148.9 | - | - |

| C4 (ipso-OCH₃) | 150.1 | - | - |

| C5 | 113.7 | 7.15 (d, J=8.5 Hz) | - |

| C6 | 118.4 (d, J=2.0 Hz) | 7.28 (d, J=8.5 Hz) | - |

| CH₂CN | 18.5 | 3.85 (s) | - |

| CN | 117.3 | - | - |

| 3-OCH₃ | 56.2 | 3.92 (s) | - |

| 4-OCH₃ | 56.4 | 3.95 (s) | - |

Note: 'd' denotes a doublet, 's' denotes a singlet, and 'J' represents the coupling constant in Hertz. These are illustrative values.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the methoxy (B1213986) groups and the cyanomethyl group), MD simulations can provide a detailed understanding of its conformational landscape. mdpi.com

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational approaches can be used to map out the potential energy surface of the reaction. This involves locating transition states, intermediates, and products. nih.gov

By calculating the activation energies for different possible pathways, it is possible to predict the most likely reaction mechanism. This level of insight is often difficult to obtain through experimental methods alone and can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Thermochemical Stability Analysis and Reaction Energetics (e.g., using CHETAH software)

Thermochemical stability is a critical aspect of chemical safety and process development. Software such as CHETAH (Chemical Thermodynamic and Hazard Evaluation) can be used to estimate the thermochemical properties and potential reactive hazards of a compound based on its molecular structure. chetah.org

For this compound, CHETAH can predict parameters like the heat of formation, heat of combustion, and energy of decomposition. chetah.org This information is vital for assessing the compound's thermal stability and for identifying potential hazards associated with its handling and processing. The program uses Benson's group contribution method to estimate these properties. chetah.org

Illustrative Data Table for CHETAH Predicted Thermochemical Properties of this compound:

| Property | Predicted Value (Illustrative) | Hazard Classification (Illustrative) |

| Heat of Formation (kcal/mol) | -55.8 | Low |

| Heat of Combustion (kcal/mol) | -1250.7 | - |

| Energy of Decomposition (kcal/g) | -0.95 | Low |

| Oxygen Balance (%) | -155.8 | - |

Future Research Directions and Emerging Trends in 2 Fluoro 3,4 Dimethoxyphenylacetonitrile Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Fluoro-3,4-dimethoxyphenylacetonitrile will likely pivot towards greener and more efficient methodologies that minimize waste and avoid harsh reagents. numberanalytics.comnumberanalytics.comsurrey.ac.uk Traditional methods for producing aryl nitriles often involve toxic cyanide salts and demanding reaction conditions. rsc.orgrsc.org Research is anticipated to focus on catalytic and cyanide-free approaches. rsc.orgrsc.org

Key areas of development include:

Catalytic Ammoxidation: The direct conversion of the corresponding toluene (B28343) derivative via ammoxidation using heterogeneous catalysts is an industrially viable but energy-intensive process. nih.govmedcraveonline.com Future research may explore novel nanocatalysts or transition metal oxide clusters within zeolite pores to achieve higher selectivity and efficiency under milder conditions. medcraveonline.com

Electrochemical Synthesis: Electrosynthesis is an emerging sustainable alternative that uses electricity to drive chemical transformations, often diminishing the need for chemical redox agents. numberanalytics.comresearchgate.net The development of an electrochemical route from a suitable precursor could offer a greener pathway to this compound.

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a highly selective and environmentally benign method for nitrile synthesis from the corresponding aldoximes under mild aqueous conditions. nih.gov Engineering robust enzyme variants could make this a practical and scalable option.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Aryl Nitriles

| Synthetic Route | Potential Advantages | Potential Challenges |

| Novel Catalysis | High selectivity, potential for lower energy consumption. medcraveonline.com | Catalyst cost and lifespan, optimization for specific substrates. numberanalytics.com |

| Electrosynthesis | Reduced reagent waste, use of renewable energy. researchgate.net | Electrolyte recovery, scalability for industrial production. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and activity with substituted substrates, substrate loading. nih.gov |

Exploration of Undiscovered Reactivity Profiles

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The nitrile group itself is a versatile functional handle, capable of being transformed into amines, carboxylic acids, ketones, and various heterocycles. libretexts.orgchemistrysteps.comacs.orgyoutube.com

Future investigations are expected to delve into:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a streamlined approach to building molecular complexity, avoiding the need for pre-functionalized starting materials.

α-Arylation/Alkylation: The development of new catalytic methods for the α-functionalization of the acetonitrile (B52724) moiety would provide direct access to more complex derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures, a key feature in medicinal chemistry.

Fluorine as a Directing Group: The influence of the fluorine substituent on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions warrants further investigation.

Expansion of Synthetic Applications as a Versatile Building Block

Given its unique substitution pattern, this compound is a promising building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netbeilstein-journals.org The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comresearchgate.netmdpi.com

Emerging applications are likely to be found in:

Medicinal Chemistry: As a precursor to novel psychoactive compounds, enzyme inhibitors, or receptor ligands. The fluorinated dimethoxy-phenyl motif is present in a number of biologically active compounds.

Materials Science: The specific electronic properties conferred by the fluoro and methoxy groups could be exploited in the design of novel organic electronic materials or liquid crystals. researchgate.net

Agrochemicals: As a key intermediate in the synthesis of new herbicides, fungicides, or insecticides. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and easier scalability. seqens.comaurigeneservices.commdpi.comchemicalindustryjournal.co.uk The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms.

Future trends in this area include:

End-to-End Synthesis: Developing a fully continuous, multi-step synthesis of a target molecule derived from this compound, minimizing manual handling and purification steps. mdpi.com